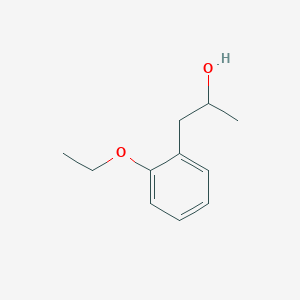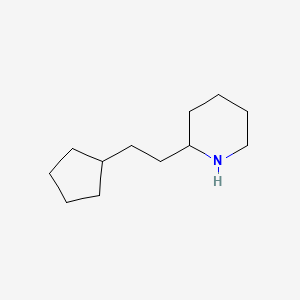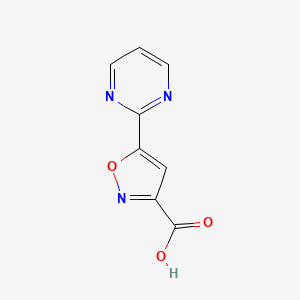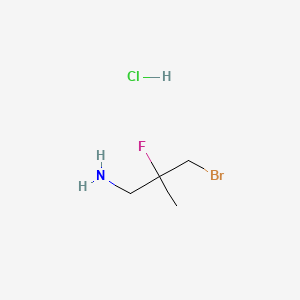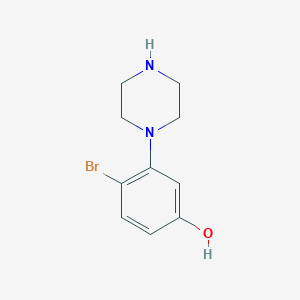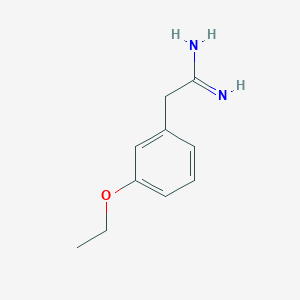
3-(Aminooxy)-2,2-dimethyl-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminooxy)-2,2-dimethyl-1-propanol is a chemical compound characterized by the presence of an aminooxy group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminooxy)-2,2-dimethyl-1-propanol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to yield the desired aminooxy compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-(Aminooxy)-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted aminooxy derivatives.
科学的研究の応用
3-(Aminooxy)-2,2-dimethyl-1-propanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry for bioconjugation.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 3-(Aminooxy)-2,2-dimethyl-1-propanol involves its ability to form stable oxime linkages with carbonyl-containing compounds. This reactivity is attributed to the nucleophilic nature of the aminooxy group, which readily attacks electrophilic carbonyl groups, forming stable oxime bonds. This property is exploited in various applications, including bioconjugation and the synthesis of complex molecules.
類似化合物との比較
Similar Compounds
3-(Aminooxy)-1-propanol: Similar structure but lacks the dimethyl substitution, resulting in different reactivity and properties.
2-(Aminooxy)ethanol: Shorter carbon chain and different functional group positioning, leading to distinct chemical behavior.
Aminooxyacetic acid: Contains a carboxylic acid group, making it more acidic and suitable for different applications.
Uniqueness
3-(Aminooxy)-2,2-dimethyl-1-propanol is unique due to its specific structural features, such as the dimethyl substitution, which imparts steric hindrance and influences its reactivity. This compound’s ability to form stable oxime linkages under mild conditions makes it particularly valuable in bioconjugation and synthetic chemistry.
特性
CAS番号 |
391212-31-0 |
|---|---|
分子式 |
C5H13NO2 |
分子量 |
119.16 g/mol |
IUPAC名 |
3-aminooxy-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C5H13NO2/c1-5(2,3-7)4-8-6/h7H,3-4,6H2,1-2H3 |
InChIキー |
QTQRHTMVKVJANS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)CON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


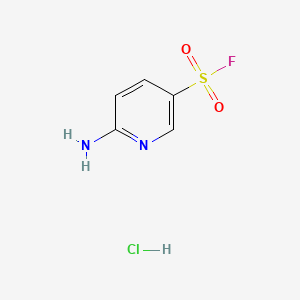



![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13600288.png)
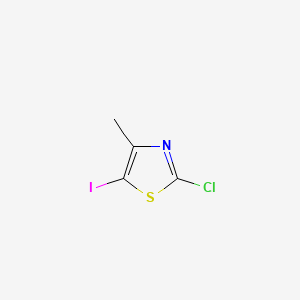

![3-[2-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13600301.png)
